molecular formula C12H28BrN B1456432 Tetrapropylammonium-15N bromide CAS No. 287476-16-8

Tetrapropylammonium-15N bromide

Cat. No.: B1456432
CAS No.: 287476-16-8
M. Wt: 267.25 g/mol
InChI Key: BGQMOFGZRJUORO-IDBRGDLFSA-M
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Description

Tetrapropylammonium-15N bromide is a useful research compound. Its molecular formula is C12H28BrN and its molecular weight is 267.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tetrapropylammonium-15N bromide plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. For instance, it can act as an inhibitor of potassium channels by blocking the passage of potassium ions through the cell membrane . This interaction is crucial in studies involving ion transport and membrane potential regulation. Additionally, this compound can form complexes with nucleic acids and proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting potassium channels, this compound can alter the membrane potential, leading to changes in cell signaling and ion homeostasis . This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on potassium channels, blocking ion flow and altering the channel’s conformation . This inhibition can lead to changes in cellular excitability and signal transduction. Additionally, this compound can interact with nucleic acids, stabilizing or destabilizing their structures depending on the context. These interactions can result in changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over extended periods, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit potassium channels without causing significant toxicity . At higher doses, this compound can induce toxic effects, including disruptions in ion homeostasis and cellular metabolism. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a noticeable biological response. Toxicity studies have highlighted the importance of careful dosage control to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate ion transport and cellular metabolism . For example, its inhibition of potassium channels can affect the activity of enzymes involved in maintaining ion gradients and energy production. Additionally, this compound can influence metabolic flux by altering the availability of key metabolites and cofactors, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, depending on its interactions with cellular components. These interactions can influence its localization and overall activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the plasma membrane, where it interacts with ion channels and transporters. Alternatively, it can accumulate in the nucleus, where it affects gene expression and chromatin structure. The precise localization of this compound is essential for understanding its role in cellular processes.

Properties

IUPAC Name

tetrapropyl(15N)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMOFGZRJUORO-IDBRGDLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745805
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-16-8
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-16-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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